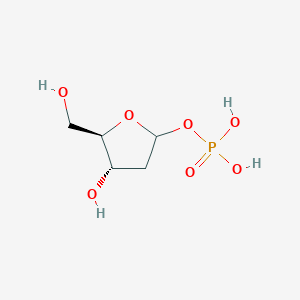

2'-Deoxyribose-1'-phosphate

Description

Structure

2D Structure

Properties

CAS No. |

17210-42-3 |

|---|---|

Molecular Formula |

C5H11O7P |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |

InChI Key |

KBDKAJNTYKVSEK-PYHARJCCSA-N |

SMILES |

C1C(C(OC1OP(=O)(O)O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |

Canonical SMILES |

C1C(C(OC1OP(=O)(O)O)CO)O |

Other CAS No. |

17210-42-3 |

physical_description |

Solid |

Synonyms |

2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 2'-Deoxyribose-1'-phosphate: A Cornerstone of Nucleic Acid Metabolism

An In-depth Technical Guide on the Foundational Discovery of a Key Metabolic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of 2'-deoxyribose-1'-phosphate as a key intermediate in the salvage pathway of nucleosides was a pivotal moment in the understanding of nucleic acid metabolism. This technical guide delves into the historical discovery of this crucial molecule, with a particular focus on the seminal work of Herman Kalckar and Morris Friedkin. We will explore the enzymatic reactions that govern its synthesis and degradation, the experimental methodologies employed in its initial isolation and characterization, and its central role in the biosynthesis of deoxyribonucleosides. This paper aims to provide a comprehensive resource for researchers in biochemistry, pharmacology, and drug development by presenting the foundational knowledge that underpins many modern therapeutic strategies targeting nucleotide metabolism.

Introduction: The Dawn of Understanding Nucleoside Metabolism

In the mid-20th century, the intricate pathways governing the synthesis and breakdown of nucleic acids were largely uncharted territory. While the structure of DNA was yet to be elucidated, scientists were beginning to unravel the metabolism of its constituent nucleosides. A critical breakthrough in this field was the discovery of enzymatic phosphorolysis, a process analogous to the well-established phosphorolytic cleavage of glycogen. This discovery laid the groundwork for identifying the key intermediates that shuttle sugar moieties for the synthesis of new nucleosides, a process now known as the salvage pathway. At the heart of the deoxyribonucleoside salvage pathway lies this compound, a transient but essential molecule.

The Pioneering Work of Herman Kalckar: Discovery of Nucleoside Phosphorylase

The story of this compound begins with the foundational work of Herman Kalckar on purine nucleoside phosphorylase (PNP). In the 1940s, Kalckar demonstrated that the enzymatic cleavage of purine nucleosides, such as inosine and guanosine, was not a simple hydrolysis but rather a phosphorolysis.[1] This meant that in the presence of inorganic phosphate, the glycosidic bond of the nucleoside was cleaved to yield a purine base and a phosphorylated sugar, which he identified as ribose-1-phosphate.

This reversible reaction, catalyzed by nucleoside phosphorylase, was a paradigm shift in understanding nucleoside metabolism. It established that ribose-1-phosphate was the activated form of ribose used in the enzymatic synthesis of ribonucleosides.

The Identification and Isolation of this compound by Morris Friedkin

Building upon Kalckar's discovery, Morris Friedkin, in 1950, turned his attention to the metabolism of deoxyribonucleosides. He successfully demonstrated the enzymatic synthesis of this compound and, in a landmark achievement, isolated it in a crystalline form. This was the first definitive identification and characterization of this crucial intermediate.

Enzymatic Synthesis and Isolation

Friedkin utilized thymidine phosphorylase, an enzyme that specifically acts on pyrimidine deoxyribonucleosides, to catalyze the phosphorolysis of thymidine. The reaction yielded thymine and this compound. The isolation of this labile sugar phosphate was a significant challenge, which Friedkin overcame through a meticulous purification process.

Experimental Protocols of the Era

The methodologies employed by these early researchers were foundational and highlight the analytical techniques available at the time. Below are detailed protocols based on their publications.

Enzymatic Synthesis of this compound

This protocol is adapted from the work of Friedkin and Kalckar.

Materials:

-

Thymidine

-

Potassium phosphate buffer (pH 7.5)

-

Thymidine phosphorylase (partially purified from horse liver)

-

Trichloroacetic acid (TCA)

-

Activated carbon (Norit)

-

Ethanol

Procedure:

-

A reaction mixture containing thymidine and potassium phosphate buffer was prepared.

-

The reaction was initiated by the addition of a partially purified preparation of thymidine phosphorylase.

-

The mixture was incubated at 37°C.

-

The reaction was stopped by the addition of cold trichloroacetic acid to precipitate the protein.

-

The protein was removed by centrifugation.

-

The supernatant, containing this compound, thymine, and unreacted thymidine, was collected.

Isolation and Purification of this compound

This protocol is based on the method described by Friedkin for the isolation of the crystalline salt of this compound.

Materials:

-

Supernatant from the enzymatic synthesis

-

Barium acetate solution

-

Ethanol

-

Dowex-1 anion-exchange resin

Procedure:

-

The TCA in the supernatant was neutralized.

-

Barium acetate was added to precipitate the phosphate-containing compounds, including this compound, as their barium salts.

-

The barium salt precipitate was collected by centrifugation and washed with ethanol.

-

The barium salt was then dissolved and passed through a Dowex-1 anion-exchange column to separate this compound from other phosphorylated compounds.

-

The fraction containing this compound was eluted and further purified by repeated precipitation steps.

-

The final product was crystallized as the barium salt.

Quantitative Analysis

The concentration of this compound was determined by measuring the amount of acid-labile phosphate. This was achieved by hydrolyzing the ester linkage in acid and then quantifying the released inorganic phosphate using the Fiske-Subbarow method. The deoxyribose content was determined using the Dische diphenylamine reaction, which gives a characteristic blue color with deoxysugars.

Quantitative Data from Early Studies

The following table summarizes the key quantitative findings from the early research on this compound.

| Parameter | Value | Reference |

| Enzymatic Synthesis of 2'-Deoxyribose-1-Phosphate | ||

| Substrate | Thymidine | Friedkin, 1950 |

| Enzyme | Thymidine Phosphorylase | Friedkin, 1950 |

| pH Optimum | ~7.5 | Friedkin, 1950 |

| Equilibrium Constant (Keq) | Favors nucleoside synthesis | Kalckar, 1947 |

| Properties of Isolated 2'-Deoxyribose-1-Phosphate | ||

| Form | Crystalline Barium Salt | Friedkin, 1950 |

| Purity (based on P and deoxyribose content) | >95% | Friedkin, 1950 |

| Acid Lability (release of inorganic phosphate) | Complete hydrolysis in 1N H₂SO₄ at 100°C for 10 min | Friedkin, 1950 |

Signaling Pathways and Experimental Workflows

The discovery of this compound was crucial in defining the nucleoside salvage pathway. This pathway allows cells to recycle nucleobases and deoxyribose moieties from the degradation of DNA.

The Nucleoside Salvage Pathway

The following diagram illustrates the central role of this compound in the salvage of pyrimidine deoxyribonucleosides.

Caption: Role of this compound in the pyrimidine salvage pathway.

Experimental Workflow for the Isolation of this compound

The following diagram outlines the key steps in the experimental workflow used by Friedkin to isolate this compound.

Caption: Experimental workflow for the isolation of this compound.

Significance and Modern Perspectives

The discovery of this compound and the enzymes that metabolize it had profound implications for our understanding of DNA synthesis and repair. The salvage pathway, in which this molecule is a key player, is now recognized as a critical process in many organisms, allowing for the efficient reuse of DNA precursors.

For drug development professionals, the enzymes of the nucleoside salvage pathway, such as thymidine phosphorylase and purine nucleoside phosphorylase, have become important therapeutic targets. Inhibitors of these enzymes can modulate the levels of nucleosides and their derivatives, a strategy that has been successfully employed in cancer chemotherapy and antiviral therapies. The foundational knowledge of the discovery of this compound continues to inform and inspire the development of new therapeutic agents that target nucleotide metabolism.

Conclusion

The discovery of this compound by Morris Friedkin, built upon the pioneering work of Herman Kalckar, was a landmark in biochemical research. It not only unveiled a key intermediate in nucleic acid metabolism but also provided the conceptual framework for the entire nucleoside salvage pathway. The elegant experimental work of these early researchers, conducted with the limited tools of their time, laid a robust foundation that continues to support cutting-edge research in medicine and biotechnology today. This in-depth guide serves as a testament to their seminal contributions and as a valuable resource for the current generation of scientists.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Properties of 2'-Deoxyribose-1'-Phosphate

This guide provides a comprehensive overview of the core biochemical properties of this compound (dRib-1-P), an essential intermediate in nucleotide metabolism. The content covers its physicochemical characteristics, metabolic significance, enzymatic interactions, and detailed experimental methodologies for its study.

Introduction

This compound is a phosphorylated derivative of the pentose sugar deoxyribose, which forms the backbone of deoxyribonucleic acid (DNA).[1] As a central metabolite, it plays a pivotal role in the salvage pathways of purine and pyrimidine nucleosides, allowing cells to recycle nucleobases for the synthesis of new nucleotides. Its metabolism is tightly regulated by a class of enzymes known as nucleoside phosphorylases. Understanding the biochemical intricacies of dRib-1-P is crucial for research in cancer chemotherapy, antiviral drug development, and certain metabolic disorders.

Physicochemical Properties

2'-Deoxy-α-D-ribose 1-phosphate is the alpha anomer of the phosphorylated 2-deoxyribose sugar. Its chemical structure consists of a deoxyribose ring with a phosphate group attached to the anomeric carbon (C1'). This phosphate linkage is an ester bond.

| Property | Value |

| Molecular Formula | C₅H₁₁O₇P |

| Molecular Weight | 214.11 g/mol |

| IUPAC Name | [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

| CAS Number | 17210-42-3 |

| Cellular Location | Cytoplasm |

| Physical Description | Solid |

Source: PubChem CID 439287

A notable chemical property of this compound is its relative instability in neutral solutions. It is uniquely heat-labile at a neutral pH (around 7.4), a characteristic that is exploited in its specific measurement, as it remains stable when heated at a more alkaline pH of 10.[2]

Metabolic Role and Pathways

This compound is a key intermediate in the nucleoside salvage pathways . These pathways allow cells to conserve energy by recycling nucleobases from the degradation of DNA and RNA. The primary reactions involving dRib-1-P are reversible phosphorolysis reactions catalyzed by nucleoside phosphorylases.

Pyrimidine Salvage Pathway

In the pyrimidine salvage pathway, thymidine phosphorylase (TP) catalyzes the reversible reaction between thymidine (or deoxyuridine) and inorganic phosphate (Pi) to produce thymine (or uracil) and this compound.[3][4]

Thymidine + Pi ⇌ Thymine + this compound

This reaction is crucial for maintaining the homeostasis of thymidine in cells.[4] The dRib-1-P generated can then be converted to 2-deoxyribose-5-phosphate by the enzyme phosphopentomutase.[5]

Purine Salvage Pathway

Similarly, in the purine salvage pathway, purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine deoxyribonucleosides (e.g., deoxyguanosine, deoxyinosine) to yield the corresponding purine base and this compound.

Purine Deoxyribonucleoside + Pi ⇌ Purine Base + this compound

This reaction is central to purine metabolism and recycling.

Caption: Pyrimidine salvage pathway showing the formation of this compound.

Caption: Purine salvage pathway illustrating the role of this compound.

Key Enzymes and Quantitative Data

The metabolism of this compound is primarily governed by nucleoside phosphorylases. The kinetic and thermodynamic parameters of these enzymes are critical for understanding the flux through the salvage pathways.

Kinetic Parameters

The following table summarizes key kinetic parameters for human thymidine phosphorylase (hTP).

| Substrate/Product | Enzyme | Parameter | Value (µM) |

| Thymidine | Human TP | K_m | 284 ± 55 |

| Inorganic Phosphate (Pi) | Human TP | K_m | 5.8 ± 1.9 |

| Thymine | Human TP | K_m | 244 ± 69 |

| This compound | Human TP | K_d | 90 ± 33 |

Source: Journal of Biological Chemistry

Note: For human thymidine phosphorylase, this compound acts as a non-competitive product inhibitor in the forward reaction (thymidine phosphorolysis).[6]

Thermodynamic Properties

The phosphorolysis of nucleosides is a thermodynamically controlled reversible reaction. The Gibbs free energy change (ΔG'°) determines the equilibrium position of the reaction.

| Reaction | ΔG'° (kJ/mol) at 25°C, pH 9 |

| Deoxyuridine + Pi ⇌ Uracil + dRib-1-P | 7.1 ± 0.3 |

| Thymidine + Pi ⇌ Thymine + dRib-1-P | 8.4 ± 0.2 |

| Deoxyadenosine + Pi ⇌ Adenine + dRib-1-P | -1.7 ± 0.2 |

| Deoxyguanosine + Pi ⇌ Guanine + dRib-1-P | 1.3 ± 0.1 |

Source: ResearchGate Scientific Diagram[6]

A positive ΔG'° indicates that the synthesis of the deoxyribonucleoside is favored at equilibrium under these conditions, while a negative value favors phosphorolysis.

Intracellular Concentration

Direct measurements of the intracellular concentration of this compound are scarce, likely due to its transient nature as a metabolic intermediate. Its concentration is expected to be very low. For context, the concentrations of major cellular nucleotides like ATP are maintained in the millimolar range (2-8 mM) in mammalian cells.[7] The concentration of ADP-ribose, a related signaling molecule, has been measured in the micromolar range (e.g., 44 ± 11 µM in Jurkat T-lymphocytes).[8] It is plausible that the concentration of dRib-1-P is significantly lower than these values, tightly regulated by the activity of upstream and downstream enzymes.

Experimental Protocols

Protocol for Quantification of this compound

This protocol is based on a coupled radioenzymatic and spectrophotometric assay that leverages the differential heat stability of dRib-1-P and ribose-1-phosphate (Rib-1-P).[2]

Objective: To determine the concentration of this compound in a biological sample.

Principle: The method relies on the observation that dRib-1-P is hydrolyzed when heated at pH 7.4, whereas both dRib-1-P and Rib-1-P are stable when heated at pH 10. A coupled enzyme reaction is used to convert the sugar phosphates into inosine and deoxyinosine, which can be quantified. The amount of dRib-1-P is determined by the difference between measurements taken after heating at pH 10 and pH 7.4.[2]

Materials:

-

Tissue extract (prepared by standard methods, e.g., perchloric acid extraction)

-

Heating block or water bath

-

pH meter

-

Spectrophotometer

-

Adenosine phosphorylase

-

Adenosine deaminase

-

Adenine (or radiolabeled adenine for radioenzymatic assay)

-

Buffers: pH 7.4 and pH 10.0

Procedure:

-

Sample Preparation: Divide the tissue extract into two aliquots (Sample A and Sample B).

-

Differential Heating:

-

Adjust the pH of Sample A to 10.0. Heat at 100°C for a specified time (e.g., 10 minutes). Cool on ice. This sample contains both dRib-1-P and Rib-1-P.

-

Adjust the pH of Sample B to 7.4. Heat at 100°C for the same duration. Cool on ice. In this sample, dRib-1-P is selectively hydrolyzed, leaving only Rib-1-P.[2]

-

-

Coupled Enzyme Reaction (performed on both Sample A and Sample B):

-

To each sample, add a reaction mixture containing buffer, adenine, adenosine phosphorylase, and adenosine deaminase.

-

Reaction 1 (Adenosine Phosphorylase):

-

dRib-1-P + Adenine ⇌ Deoxyadenosine + Pi

-

Rib-1-P + Adenine ⇌ Adenosine + Pi

-

-

Reaction 2 (Adenosine Deaminase):

-

Deoxyadenosine + H₂O → Deoxyinosine + NH₃

-

Adenosine + H₂O → Inosine + NH₃

-

-

-

Quantification:

-

Spectrophotometric Method: Measure the increase in absorbance at a specific wavelength corresponding to the formation of inosine/deoxyinosine.

-

Radioenzymatic Method: If using radiolabeled adenine, separate the resulting nucleosides (e.g., by HPLC or paper chromatography) and quantify the radioactivity in the deoxyinosine and inosine spots.

-

-

Calculation:

-

Measurement from Sample A gives the total amount of (dRib-1-P + Rib-1-P).

-

Measurement from Sample B gives the amount of Rib-1-P alone.

-

The concentration of this compound is calculated as: (Total from Sample A) - (Rib-1-P from Sample B).

-

Caption: Workflow for the quantification of this compound.

Conclusion

This compound is a fundamentally important, albeit transient, metabolite at the crossroads of nucleoside salvage. Its biochemical properties, particularly its role as a substrate and product in reactions catalyzed by thymidine phosphorylase and purine nucleoside phosphorylase, make it a key molecule in cellular homeostasis. The quantitative data on enzyme kinetics and reaction thermodynamics, combined with robust experimental protocols for its quantification, provide a solid foundation for further research. A deeper understanding of the regulation of dRib-1-P levels and the enzymes that control its fate will continue to inform the development of novel therapeutic strategies for a range of human diseases.

References

- 1. DNA - Wikipedia [en.wikipedia.org]

- 2. Deoxyribose 1-phosphate: radioenzymatic and spectrophotometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular Adenosine Diphosphate Ribose Mobilizes Intracellular Ca2+ via Purinergic-Dependent Ca2+ Pathways in Rat Pulmonary Artery Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-deoxyribose-1'-phosphate Metabolism in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxyribose-1'-phosphate (dR-1P) is a critical intermediate in the bacterial nucleoside salvage pathway, positioned at the crossroads of deoxyribonucleoside catabolism and the central carbon metabolism. The metabolism of dR-1P is primarily governed by the enzymes encoded by the deo operon, which includes thymidine phosphorylase (DeoA), phosphopentomutase (DeoB), deoxyriboaldolase (DeoC), and purine nucleoside phosphorylase (DeoD). The coordinated expression and activity of these enzymes are tightly regulated, ensuring a balanced supply of precursors for DNA synthesis and repair, while also allowing the utilization of deoxyribonucleosides as a carbon and energy source. This guide provides a comprehensive overview of dR-1P metabolism in bacteria, with a focus on Escherichia coli, detailing the enzymatic reactions, kinetic parameters, regulatory mechanisms, and experimental protocols for studying this vital pathway. Understanding the intricacies of dR-1P metabolism offers potential avenues for the development of novel antimicrobial agents targeting bacterial nucleotide salvage.

Core Signaling and Metabolic Pathways

The catabolism of deoxyribonucleosides in bacteria converges on the formation of this compound. This central metabolite is then further processed by the enzymes of the deo operon to yield intermediates that can enter glycolysis. The key enzymatic steps are outlined below.

The deo Operon and its Encoded Enzymes

The deo operon in E. coli consists of four structural genes: deoC, deoA, deoB, and deoD. These genes encode the enzymes responsible for the catabolism of deoxyribonucleosides and the subsequent processing of the deoxyribose moiety.

-

DeoA (Thymidine Phosphorylase): Catalyzes the reversible phosphorolysis of thymidine to thymine and dR-1P.[1]

-

DeoD (Purine Nucleoside Phosphorylase): Catalyzes the reversible phosphorolysis of purine deoxyribonucleosides (e.g., deoxyadenosine, deoxyguanosine) to the corresponding purine base and dR-1P.[2]

-

DeoB (Phosphopentomutase): Catalyzes the isomerization of dR-1P to 2'-deoxyribose-5'-phosphate (dR-5P).

-

DeoC (Deoxyriboaldolase): Cleaves dR-5P into glyceraldehyde-3-phosphate and acetaldehyde.[3]

Regulation of the deo Operon

The expression of the deo operon is intricately regulated at the transcriptional level by two repressor proteins: DeoR and CytR. This dual control allows the cell to respond to the availability of nucleosides and maintain metabolic homeostasis.

-

DeoR Repressor: The deoR gene product, the DeoR repressor, binds to operator sites within the deo operon promoter region, inhibiting transcription. The inducer for DeoR is 2-deoxyribose-5-phosphate (dR-5P). When dR-5P levels rise, it binds to DeoR, causing a conformational change that prevents DeoR from binding to the operator, thus allowing transcription of the deo operon.

-

CytR Repressor: The CytR repressor provides an additional layer of regulation. CytR, in the absence of its inducer cytidine, binds to the deo operon promoter region and represses transcription.

Quantitative Data Presentation

The kinetic parameters of the deo operon enzymes from Escherichia coli are summarized below. These values provide insight into the efficiency and substrate affinity of each enzyme in the dR-1P metabolic pathway.

| Enzyme (Gene) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Kcat (s-1) |

| DeoA | Thymidine | 180 | 150 | 138 |

| 2'-Deoxyuridine | 330 | 130 | 120 | |

| DeoB | 2'-deoxyribose-1-phosphate | 13 | N/A | N/A |

| ribose-1-phosphate | 43 | N/A | N/A | |

| DeoC | 2-deoxy-D-ribose 5-phosphate | 230 | N/A | N/A |

| DeoD | Deoxyinosine | 180 | N/A | N/A |

| Deoxyguanosine | 35 | N/A | N/A | |

| Deoxyadenosine | 70 | N/A | N/A | |

| Phosphate | 230 | 20.8 | N/A | |

| Adenosine | 28 | 51.1 | N/A |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in dR-1P metabolism.

Assay for Thymidine Phosphorylase (DeoA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of thymidine phosphorylase by monitoring the change in absorbance resulting from the conversion of thymidine to thymine.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Thymidine solution (2 mM in phosphate buffer)

-

Bacterial cell lysate or purified DeoA enzyme

-

Spectrophotometer capable of measuring absorbance at 290 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture containing 950 µL of potassium phosphate buffer and 50 µL of thymidine solution in a quartz cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10-50 µL of the enzyme preparation (cell lysate or purified enzyme) to the cuvette and mix immediately.

-

Monitor the decrease in absorbance at 290 nm for 5-10 minutes. The rate of decrease is proportional to the rate of thymidine phosphorolysis.

-

Calculate the enzyme activity based on the molar extinction coefficient difference between thymidine and thymine at 290 nm.

Assay for Phosphopentomutase (DeoB) Activity

This protocol outlines a coupled enzyme assay for determining phosphopentomutase activity. The production of dR-5P is coupled to the reaction of deoxyriboaldolase (DeoC), and the subsequent oxidation of NADH by lactate dehydrogenase is monitored spectrophotometrically.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound (dR-1P) solution (10 mM)

-

NADH solution (10 mM)

-

ATP solution (50 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

Deoxyriboaldolase (DeoC)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

Bacterial cell lysate or purified DeoB enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, ATP, PEP, and the coupling enzymes (DeoC, LDH, PK) in a cuvette.

-

Add the bacterial cell lysate or purified DeoB enzyme to the mixture.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding dR-1P solution.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay for Deoxyriboaldolase (DeoC) Activity

This protocol describes a coupled enzyme assay for deoxyriboaldolase. The glyceraldehyde-3-phosphate produced is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH being monitored.[4]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

2'-deoxyribose-5'-phosphate (dR-5P) solution (10 mM)

-

NADH solution (10 mM)

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Bacterial cell lysate or purified DeoC enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, TPI, and GDH in a cuvette.

-

Add the bacterial cell lysate or purified DeoC enzyme.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding dR-5P solution.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.[4]

Assay for Purine Nucleoside Phosphorylase (DeoD) Activity

This protocol details a continuous spectrophotometric assay for purine nucleoside phosphorylase by measuring the formation of uric acid from inosine, a substrate for DeoD. The reaction is coupled with xanthine oxidase.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Inosine solution (2 mM)

-

Xanthine oxidase

-

Bacterial cell lysate or purified DeoD enzyme

-

Spectrophotometer capable of measuring absorbance at 293 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine oxidase in a cuvette.

-

Add the bacterial cell lysate or purified DeoD enzyme.

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding the inosine solution.

-

Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

-

Calculate the enzyme activity using the molar extinction coefficient of uric acid.

Conclusion and Future Directions

The metabolic pathway of this compound is a cornerstone of bacterial nucleotide salvage and central carbon metabolism. The enzymes of the deo operon, through their coordinated and regulated activities, play a crucial role in bacterial survival and proliferation. A thorough understanding of this pathway, including the kinetic properties of its enzymes and the mechanisms of its regulation, is paramount for the development of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this pathway further. Future research should focus on obtaining a complete set of kinetic parameters for all deo operon enzymes across a range of bacterial species, which will be invaluable for comparative studies and for the rational design of specific inhibitors. Such inhibitors, by targeting this essential metabolic hub, hold the promise of becoming a new class of effective antimicrobial agents.

References

The Pivotal Role of 2'-Deoxyribose-1'-Phosphate in Archaeal Deoxyribonucleoside Salvage: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic fate of 2'-deoxyribose-1'-phosphate (dR-1-P) in the domain Archaea, offering valuable insights for researchers, scientists, and drug development professionals. While archaeal metabolism is known for its diversity and unique enzymatic machinery, the pathways for deoxyribonucleoside salvage, and specifically the role of dR-1-P, are becoming increasingly understood. This document details the key enzymes, metabolic pathways, and experimental methodologies related to dR-1-P metabolism, with a particular focus on the hyperthermophilic archaeon Thermococcus kodakaraensis.

Introduction: The Central Role of this compound in Deoxyribonucleoside Catabolism

In the salvage pathways of nucleosides, deoxyribonucleosides are broken down by nucleoside phosphorylases to yield a free nitrogenous base and this compound. This initial step positions dR-1-P as a critical intermediate, linking the degradation of DNA building blocks to central carbon metabolism. The subsequent conversion of dR-1-P is essential for the cell to recover the carbon and energy stored in the deoxyribose moiety. In archaea, this process is facilitated by a unique set of enzymes adapted to often extreme environmental conditions.

Key Enzymes in Archaeal this compound Metabolism

The metabolic conversion of this compound in archaea is primarily a two-step process, channeling the deoxyribose sugar into glycolysis. The key enzymes involved are a phosphodeoxyribomutase and a deoxyribose-5-phosphate aldolase.

Archaeal Phosphodeoxyribomutase (Phosphopentomutase)

A structurally novel phosphopentomutase (PPM) has been identified and characterized in the hyperthermophilic archaeon Thermococcus kodakaraensis. This enzyme (UniProt ID: Q6I7B6) demonstrates phosphodeoxyribomutase activity, catalyzing the isomerization of this compound to 2'-deoxyribose-5'-phosphate.[1] This conversion is a crucial step, preparing the sugar phosphate for entry into the next stage of the catabolic pathway. Notably, this archaeal PPM exhibits high thermal stability, with an optimal temperature of 90°C.[1]

Archaeal 2'-Deoxyribose-5'-Phosphate Aldolase (DERA)

Following the isomerization to 2'-deoxyribose-5'-phosphate (dR-5-P), the carbon skeleton is cleaved by a 2-deoxyribose-5-phosphate aldolase (DERA). This enzyme catalyzes the reversible retro-aldol condensation of dR-5-P into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. G3P can directly enter the glycolytic pathway, while acetaldehyde can be further metabolized. DERA homologues have been characterized in several archaea, including Thermococcus onnurineus and Pyrobaculum aerophilum, and they exhibit remarkable thermostability and resistance to high concentrations of acetaldehyde.[2][3]

Quantitative Data on Key Enzymes

The kinetic parameters of the key enzymes involved in this compound metabolism in archaea are summarized below. This data is essential for understanding the efficiency and regulation of this metabolic pathway.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Optimal Temperature (°C) | Optimal pH | Reference |

| Phosphopentomutase (PPM) | Thermococcus kodakaraensis | 2-Deoxy-D-ribose 1-phosphate | - | 210 | 173 | 90 | 7.5 | [1] |

| Phosphoglucomutase (PGMTk) | Thermococcus kodakaraensis | 2-Deoxyribose 1-phosphate | 3.5 ± 0.8 | 230 ± 26 | 190 ± 20 | 90 | - | [4] |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | Thermococcus onnurineus | 2-Deoxyribose-5-phosphate | - | - | - | 60 | 8.0 | [2] |

Note: Further kinetic data for archaeal DERAs are available but may require specific assay conditions for accurate comparison.

Signaling and Metabolic Pathways

The catabolism of deoxyribonucleosides in archaea, initiated by the formation of this compound, represents a critical salvage pathway that feeds into central carbon metabolism. The following diagram illustrates this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism in archaea.

Expression and Purification of Recombinant Archaeal Phosphopentomutase (T. kodakaraensis)

This protocol is adapted from studies on T. kodakaraensis enzymes.[5][6]

5.1.1. Gene Cloning and Expression Vector Construction:

-

The gene encoding the phosphopentomutase (TK1777 in T. kodakaraensis) is amplified from genomic DNA using PCR with primers containing appropriate restriction sites.

-

The PCR product is purified and ligated into an expression vector, such as pET, containing an N-terminal His6-tag for affinity purification.

-

The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

5.1.2. Protein Expression and Purification:

-

A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an OD600 of 0.5-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE. For further purification, size-exclusion chromatography can be performed.

Phosphopentomutase Activity Assay

This assay measures the conversion of ribose-5-phosphate to ribose-1-phosphate, which is then consumed in a coupled reaction. A similar principle can be applied for deoxyribose-1-phosphate.

5.2.1. Coupled Spectrophotometric Assay: This assay couples the production of ribose-1-phosphate to its phosphorolysis by purine nucleoside phosphorylase (PNP) in the presence of a suitable purine base (e.g., adenine). The resulting consumption of the purine base can be monitored spectrophotometrically.

-

Reaction Mixture:

-

50 mM Buffer (e.g., Tris-HCl, pH 7.5)

-

5 mM Ribose-5-phosphate (or deoxyribose-5-phosphate)

-

1 mM Adenine

-

0.1 U/mL Purine Nucleoside Phosphorylase

-

Purified Archaeal Phosphopentomutase

-

-

Procedure:

-

The reaction is initiated by the addition of the phosphopentomutase.

-

The decrease in absorbance at 265 nm (the wavelength of maximum absorbance for adenine) is monitored over time at the desired temperature (e.g., 90°C for the T. kodakaraensis enzyme).

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of adenine.

-

2'-Deoxyribose-5'-Phosphate Aldolase (DERA) Activity Assay

This assay measures the cleavage of dR-5-P into glyceraldehyde-3-phosphate and acetaldehyde.[2][7]

5.3.1. Coupled Spectrophotometric Assay: The production of glyceraldehyde-3-phosphate is coupled to its reduction by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

-

Reaction Mixture:

-

50 mM Buffer (e.g., Triethanolamine-HCl, pH 8.0)

-

0.2 mM NADH

-

0.4 mM 2'-Deoxyribose-5'-phosphate

-

10 U/mL Triosephosphate Isomerase

-

5 U/mL Glycerol-3-phosphate Dehydrogenase

-

Purified Archaeal DERA

-

-

Procedure:

-

The reaction is initiated by the addition of DERA.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically at the optimal temperature for the specific DERA being studied.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

-

Conclusion and Future Directions

The characterization of a novel phosphopentomutase with phosphodeoxyribomutase activity in Thermococcus kodakaraensis has been a significant step in elucidating the role of this compound in archaea. This, coupled with the understanding of thermostable deoxyribose-5-phosphate aldolases, provides a clear pathway for the salvage of the deoxyribose moiety of nucleosides.

Future research in this area could focus on:

-

Expanding the search for phosphodeoxyribomutases in a wider range of archaeal species to understand the diversity and evolution of this enzyme family.

-

Detailed kinetic characterization of these enzymes with a broader range of substrates to fully understand their specificity and catalytic mechanisms.

-

Investigating the regulation of the deoxyribonucleoside salvage pathway in archaea to understand how these organisms control the flux of metabolites in response to environmental cues.

-

Exploring the potential of these thermostable enzymes in biocatalysis for the synthesis of valuable chiral compounds and nucleoside analogs, which could have significant applications in the pharmaceutical industry.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and exploit the unique metabolic capabilities of archaea in the context of deoxyribonucleoside metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. academicjournals.org [academicjournals.org]

- 3. Sequential aldol condensation catalyzed by hyperthermophilic 2-deoxy-d-ribose-5-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Among Multiple Phosphomannomutase Gene Orthologues, Only One Gene Encodes a Protein with Phosphoglucomutase and Phosphomannomutase Activities in Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical Characterization of a Novel Phosphopentomutase from the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2'-Deoxyribose-1'-Phosphate in Mammalian Tissues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyribose-1'-phosphate (d-R-1-P) is a pivotal intermediate in the catabolism of deoxyribonucleosides within mammalian tissues. Primarily generated through the phosphorolytic cleavage of thymidine and deoxyuridine by thymidine phosphorylase (TP) and purine deoxyribonucleosides by purine nucleoside phosphorylase (PNP), this sugar phosphate occupies a critical juncture in the purine and pyrimidine salvage pathways. While its role as a precursor for the synthesis of 2-deoxy-D-ribose and its subsequent involvement in angiogenesis and tumorigenesis have garnered significant attention, its natural occurrence, basal tissue concentrations, and potential physiological roles beyond catabolism remain areas of active investigation. This technical guide provides an in-depth exploration of the current understanding of this compound in mammalian systems, summarizing available quantitative data, detailing experimental methodologies for its analysis, and visualizing its metabolic context.

Data Presentation: Quantitative Insights into d-R-1-P and its Precursors

Direct quantification of this compound in healthy mammalian tissues is challenging due to its transient nature and low steady-state concentrations. However, insights into its metabolic flux can be inferred from the levels of its precursor nucleosides, particularly in pathological conditions where its catabolism is impaired.

| Tissue | Thymidine (dThd) Concentration (nmol/g protein) | Deoxyuridine (dUrd) Concentration (nmol/g protein) | Condition | Reference |

| Muscle (biopsy) | 49 | 55 | MNGIE Patient | [1] |

| Muscle (autopsy) | 17-201 | 44-223 | MNGIE Patients | [1] |

| Plasma | 8.6 ± 3.4 µM | 14.2 ± 4.4 µM | MNGIE Patients | [1] |

| Control Tissues | Undetectable | Undetectable | Healthy Controls | [1] |

Mitochondrial Neuroastrointestinal Encephalomyopathy (MNGIE) is a rare autosomal recessive disorder caused by mutations in the gene encoding thymidine phosphorylase, leading to the accumulation of thymidine and deoxyuridine.

The dramatic accumulation of thymidine and deoxyuridine in MNGIE patients underscores the critical role of thymidine phosphorylase in their catabolism and, by extension, in the generation of this compound. In healthy individuals, the efficient functioning of this enzyme keeps the levels of these nucleosides, and consequently d-R-1-P, very low.

Metabolic Pathways and Physiological Context

This compound is a central node in the salvage pathways of purine and pyrimidine metabolism. These pathways are crucial for recycling nucleobases and nucleosides derived from the breakdown of DNA and RNA, thus conserving energy and biosynthetic precursors.[2][3]

Pyrimidine Salvage Pathway

In the pyrimidine salvage pathway, thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to thymine and uracil, respectively, yielding this compound.[4]

Purine Salvage Pathway

Similarly, purine nucleoside phosphorylase (PNP) acts on purine deoxyribonucleosides such as deoxyguanosine and deoxyinosine, cleaving the glycosidic bond to release the respective purine base and this compound.[5][6]

The resulting this compound can then be further metabolized. It can be dephosphorylated to 2-deoxyribose, which has been implicated in promoting angiogenesis.[3][7] Alternatively, it can be converted to 2-deoxyribose-5-phosphate by phosphopentomutase, which can then enter the pentose phosphate pathway or be used for nucleotide synthesis.

Experimental Protocols

The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods. Due to its polar and labile nature, careful sample preparation and sophisticated analytical techniques are necessary.

Sample Extraction from Mammalian Tissues

A general workflow for the extraction of polar metabolites like sugar phosphates from mammalian tissues is outlined below. This protocol is a composite of best practices and may require optimization for specific tissue types.[8]

Enzymatic Assay for this compound

A coupled enzymatic assay can be used for the spectrophotometric or radioenzymatic determination of this compound. This method relies on the conversion of d-R-1-P to a readily detectable product.

Principle:

-

Phosphorolysis: this compound is converted to a deoxyribonucleoside by a nucleoside phosphorylase in the presence of a suitable base (e.g., adenine).

-

Detection: The resulting deoxyribonucleoside is then quantified. For example, if adenine is used, the product deoxyadenosine can be deaminated by adenosine deaminase to deoxyinosine, which can be monitored spectrophotometrically.

Reaction Scheme:

This compound + Adenine --(Purine Nucleoside Phosphorylase)--> Deoxyadenosine + Phosphate

Deoxyadenosine --(Adenosine Deaminase)--> Deoxyinosine + Ammonia

Protocol Outline:

-

Sample Preparation: Prepare tissue extracts as described above.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable purine base (e.g., adenine), purine nucleoside phosphorylase, and adenosine deaminase.

-

Incubation: Add the sample to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 265 nm for the conversion of deoxyadenosine to deoxyinosine) over time.

-

Quantification: Calculate the concentration of this compound based on a standard curve generated with known concentrations of d-R-1-P.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of low-abundance metabolites like this compound. Hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation method for polar compounds.

General Workflow:

Key Parameters for Method Development:

-

Column: A HILIC column suitable for polar analytes.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Ionization Mode: Negative ion mode is often preferred for phosphorylated compounds.

-

Mass Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a pure standard for multiple reaction monitoring (MRM).

Potential Physiological Roles Beyond Catabolism

While the primary role of this compound is understood within the context of nucleoside catabolism, its potential for other physiological functions is an emerging area of interest. The dephosphorylated product, 2-deoxyribose, has been shown to have signaling properties, particularly in angiogenesis.[3][7] It is plausible that this compound itself could act as an allosteric regulator of enzymes within or outside the salvage pathways, or as a signaling molecule, although direct evidence for these roles in mammalian systems is currently limited. Further research is needed to explore these possibilities.

Conclusion

This compound is a naturally occurring metabolite in mammalian tissues, serving as a key intermediate in the purine and pyrimidine salvage pathways. Its steady-state levels are tightly regulated by the activity of thymidine phosphorylase and purine nucleoside phosphorylase. While direct quantitative data in healthy tissues are scarce, its importance is highlighted by the pathological consequences of its dysregulated metabolism. The analytical methods outlined in this guide provide a framework for researchers to further investigate the precise concentrations and potential physiological roles of this enigmatic sugar phosphate. A deeper understanding of this compound metabolism is crucial for elucidating its involvement in both normal physiology and disease, and may offer novel targets for therapeutic intervention, particularly in the fields of oncology and angiogenesis.

References

- 1. One prep to catch them all: “2 in 1”, an efficient method for the simultaneous extraction of DNA and RNA from Grapevine tissues | OENO One [oeno-one.eu]

- 2. Glossary of cellular and molecular biology (0–L) - Wikipedia [en.wikipedia.org]

- 3. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traceable phosphorus measurements by ICP-OES and HPLC for the quantitation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Central Role of 2'-Deoxyribose-1'-Phosphate in Pyrimidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2'-deoxyribose-1'-phosphate (dR-1P) as a critical intermediate in the pyrimidine salvage pathway. We will delve into the core metabolic reactions involving dR-1P, the key enzymes that regulate its flux, quantitative data, detailed experimental protocols, and its implications in disease and therapeutic development.

Introduction to this compound

This compound (dR-1P) is a phosphorylated sugar that serves as a key metabolic intermediate at the crossroads of pyrimidine nucleoside catabolism and central carbon metabolism. It is primarily generated from the breakdown of deoxyribonucleosides and is subsequently converted into a form that can either be recycled for nucleotide synthesis or enter glycolysis. The enzymes governing the formation and fate of dR-1P are crucial for maintaining nucleotide homeostasis and have significant implications in various physiological and pathological processes, including angiogenesis and cancer.

Core Metabolic Pathways Involving dR-1P

The metabolic journey of dR-1P is principally defined by two key enzymatic reactions that connect the pyrimidine salvage pathway to downstream catabolism.

Formation of dR-1P via Thymidine Phosphorylase

The primary route for the generation of dR-1P is through the phosphorolytic cleavage of pyrimidine deoxyribonucleosides, a reaction catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF). TP catalyzes the reversible conversion of thymidine and deoxyuridine into their respective pyrimidine bases (thymine and uracil) and dR-1P. Although the reaction is reversible, the main metabolic function of TP is catabolic.

-

Thymidine + Phosphate ⇌ Thymine + 2-deoxy-alpha-D-ribose 1-phosphate

-

Deoxyuridine + Phosphate ⇌ Uracil + 2-deoxy-alpha-D-ribose 1-phosphate

This function is a cornerstone of the pyrimidine salvage pathway, enabling the recovery of nucleobases from DNA degradation.

Isomerization to 2'-Deoxyribose-5'-Phosphate

Once formed, dR-1P is a substrate for the enzyme phosphopentomutase (PPM) . PPM catalyzes the reversible isomerization of dR-1P to 2'-deoxyribose-5'-phosphate (dR-5P). This reaction is crucial as it converts the 1-phosphate sugar, which is largely metabolically restricted, into the 5-phosphate isomer that can enter central metabolic pathways.

-

2-deoxy-alpha-D-ribose 1-phosphate ⇌ 2-deoxy-D-ribose 5-phosphate

Entry into Central Carbon Metabolism

2'-deoxyribose-5'-phosphate is then catabolized by the enzyme deoxyribose-phosphate aldolase (DERA) . DERA cleaves dR-5P into two products:

-

Glyceraldehyde-3-phosphate , an intermediate in glycolysis.

-

Acetaldehyde .

This final step provides a direct link between pyrimidine nucleoside catabolism and central energy metabolism.

Key Enzymes in dR-1P Metabolism

The flux of dR-1P is tightly regulated by the activity of thymidine phosphorylase and phosphopentomutase.

Thymidine Phosphorylase (TP)

Thymidine phosphorylase (encoded by the TYMP gene) is a homodimeric protein with a pivotal role in nucleotide metabolism. Beyond its enzymatic function, TP is identical to the angiogenic factor PD-ECGF. Its expression is often upregulated in various solid tumors, which has been linked to increased tumor vascularity, invasion, and poor patient prognosis. The angiogenic properties of TP are dependent on its enzymatic activity. The product of the TP-catalyzed reaction, dR-1P, is dephosphorylated to deoxyribose, which is secreted from the cell and acts as a chemoattractant for endothelial cells, thereby promoting angiogenesis.

Phosphopentomutase (PPM)

Phosphopentomutase (encoded by the PGM2 gene in mammals) belongs to the α-D-phosphohexomutase family. It catalyzes the interconversion of pentose 1-phosphates and pentose 5-phosphates, including dR-1P and dR-5P. This enzymatic step is essential for channeling the ribose moiety from nucleoside breakdown into other metabolic pathways. While several forms of PPM exist across different organisms, their core function in pentose phosphate metabolism remains conserved.

Quantitative Data on Enzymes Metabolizing dR-1P

The following table summarizes key kinetic parameters for enzymes involved in dR-1P metabolism. Data can vary based on the organism and experimental conditions.

| Enzyme | Organism | Substrate | Km | Vmax / Activity | Reference |

| Phosphopentomutase (PPMTk) | Thermococcus kodakarensis | dR-1P | - | 210 µmol min-1 mg-1 | |

| Phosphopentomutase (PGM2) | Human (recombinant) | Deoxyribose 1-phosphate | 15 ± 2 µM | 20.3 ± 0.5 U/mg | |

| Thymidine Phosphorylase | E. coli | Thymidine | 0.1875–1.5 mM (substrate range) | - |

Note: Kinetic data for human thymidine phosphorylase with dR-1P as a substrate is less commonly reported as the equilibrium favors the catabolic direction.

Experimental Protocols

Detailed methodologies are crucial for studying dR-1P metabolism. Below are representative protocols for assaying the key enzymes.

Thymidine Phosphorylase (TP) Activity Assay (Spectrophotometric)

This protocol measures TP activity by monitoring the conversion of thymidine to thymine, which results in a change in absorbance at 290 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Thymidine phosphorylase (e.g., from E. coli, recombinant)

-

Thymidine (substrate solution, e.g., 10 mM)

-

Test inhibitor (if applicable) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading at 290 nm

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add:

-

150 µL of 50 mM potassium phosphate buffer (pH 7.0)

-

20 µL of enzyme solution (e.g., 0.058 U/well)

-

10 µL of the test compound or DMSO for control.

-

-

Incubate the plate at 30°C for 10 minutes to allow the enzyme and inhibitor to interact.

-

Initiate the reaction by adding 20 µL of thymidine substrate solution to each well.

-

Immediately place the plate in a spectrophotometer pre-set to 30°C.

-

Monitor the change in absorbance at 290 nm continuously for 10-20 minutes. The rate of thymine formation is directly proportional to the increase in absorbance.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

Phosphopentomutase (PPM) Activity Assay (Coupled Enzyme Assay)

This protocol measures the formation of ribose-1-phosphate (an analog of dR-1P) from ribose-5-phosphate by coupling its production to the purine nucleoside phosphorylase (PNP) reaction.

Materials:

-

Tris-HCl buffer (25 mM, pH 8.0)

-

MnCl2 (0.1 mM)

-

Hypoxanthine

-

Ribose-5-phosphate (substrate)

-

Purine nucleoside phosphorylase (PNP) (coupling enzyme)

-

Xanthine oxidase

-

Iodonitrotetrazolium chloride (INT)

-

Phosphopentomutase (enzyme to be assayed)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, hypoxanthine, and a catalytic excess of PNP.

-

Add the PPM enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate.

-

In this coupled reaction, PPM converts ribose-5-phosphate to ribose-1-phosphate.

-

PNP then consumes the ribose-1-phosphate and hypoxanthine to produce inosine.

-

The rate of reaction is determined by measuring the consumption of hypoxanthine at specific time points.

-

To measure hypoxanthine consumption, quench the reaction at various time intervals (e.g., by heat denaturation or acidification).

-

Add a "Developer Mix" containing xanthine oxidase and INT. Xanthine oxidase converts the remaining hypoxanthine to uric acid and superoxide.

-

The superoxide reduces INT to a formazan chromophore, which can be quantified by measuring the absorbance at 546 nm.

-

The rate of PPM activity is inversely proportional to the final absorbance, which can be calculated by comparison to a standard curve.

Visualizations of Pathways and Workflows

Diagram 1: The Central Role of dR-1P in Pyrimidine Salvage

Caption: Metabolic fate of this compound in the pyrimidine salvage pathway.

Diagram 2: Experimental Workflow for TP Inhibition Assay

Caption: Workflow for a spectrophotometric thymidine phosphorylase (TP) inhibition assay.

Role in Disease and Drug Development

Cancer and Angiogenesis

The dual function of thymidine phosphorylase as both a metabolic enzyme and an angiogenic factor makes dR-1P metabolism a significant area of interest in oncology. High TP expression in tumors leads to increased production of deoxyribose (from dR-1P), which promotes the migration and invasion of endothelial cells, contributing to tumor growth and metastasis. Therefore, inhibitors of TP are being investigated as anti-angiogenic therapies.

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE)

MNGIE is a rare autosomal recessive disorder caused by mutations in the TYMP gene, leading to a severe deficiency of thymidine phosphorylase activity. The loss of TP function results in the systemic accumulation of its substrates, thymidine and deoxyuridine, to toxic levels. This accumulation leads to mitochondrial DNA depletion and dysfunction, causing severe gastrointestinal and neurological symptoms. The measurement of TP activity and nucleoside levels is the primary method for diagnosing MNGIE.

Therapeutic Targeting

The central role of dR-1P metabolism in both cancer progression and inherited metabolic disorders makes the enzymes in this pathway attractive targets for drug development.

-

TP Inhibitors: As anti-cancer agents, TP inhibitors aim to block the pro-angiogenic effects of the enzyme.

-

Fluoropyrimidine Activation: Conversely, TP is essential for the activation of the oral fluoropyrimidine chemotherapeutic agent capecitabine into its active form, 5-fluorouracil (5-FU), within tumor cells. High TP expression can be a predictive marker for response to capecitabine.

Conclusion

This compound is more than a simple metabolic byproduct; it is a pivotal intermediate that links the pyrimidine salvage pathway with central energy metabolism. The enzymes that control its synthesis and degradation, particularly thymidine phosphorylase, are deeply implicated in critical cellular processes like angiogenesis and are central to the pathology of diseases such as cancer and MNGIE. A thorough understanding of dR-1P metabolism offers valuable insights for researchers and clinicians, paving the way for novel diagnostic and therapeutic strategies.

role of 2'-deoxyribose-1'-phosphate in the nucleotide salvage pathway

An In-depth Technical Guide on the Core Role of 2'-Deoxyribose-1'-Phosphate in the Nucleotide Salvage Pathway

Abstract

The nucleotide salvage pathway is a cornerstone of cellular economy, recycling nucleosides and nucleobases from nucleic acid degradation to synthesize new nucleotides. This process is energetically favorable compared to de novo synthesis and is critical for tissues with high cell turnover or limited de novo capabilities. At the heart of the pyrimidine salvage pathway lies this compound (dR-1-P), a pivotal intermediate linking the catabolism of deoxynucleosides to central energy metabolism. This technical guide offers a comprehensive examination of dR-1-P's role, detailing its enzymatic regulation, metabolic fate, and significance as a therapeutic target. It provides researchers, scientists, and drug development professionals with structured quantitative data, detailed experimental methodologies, and visual representations of the core pathways.

Introduction to the Nucleotide Salvage Pathway

Cells employ two primary strategies for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which reclaims nucleosides and bases from the breakdown of DNA and RNA.[1][2][3] The salvage pathway is indispensable for specific cell types and is a crucial component of overall nucleotide homeostasis. This compound is a key metabolite generated during the salvage of pyrimidine deoxynucleosides, acting as a bridge between nucleic acid turnover and glycolysis. Its tightly regulated synthesis and degradation ensure a balanced supply of precursors for DNA synthesis and cellular energy.

Enzymatic Synthesis and Degradation of this compound

The intracellular concentration of dR-1-P is principally controlled by the activities of two enzymes: Thymidine Phosphorylase, which synthesizes it, and Deoxyriboaldolase, which degrades it.

Synthesis via Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[4] It catalyzes the reversible phosphorolysis of thymidine and deoxyuridine into their respective bases (thymine or uracil) and this compound.[4][5] This reaction is a critical step in nucleoside catabolism and provides the primary source of dR-1-P in the cell.[6]

-

Reaction: Thymidine + Phosphate ⇌ Thymine + this compound

Degradation via Deoxyriboaldolase (DERA)

2-deoxy-D-ribose-5-phosphate aldolase (DERA) is a unique Class I aldolase that catalyzes the reversible cleavage of a 2-deoxyribose phosphate substrate.[7] In the context of the salvage pathway, dR-1-P is first isomerized to 2-deoxyribose-5-phosphate, which is then cleaved by DERA into two key metabolic intermediates: glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[7][8][9] This reaction forges a direct link between nucleotide salvage and central carbon metabolism, as G3P can enter glycolysis and the pentose phosphate pathway.[9]

-

Reaction: 2-deoxy-D-ribose 5-phosphate ⇌ Glyceraldehyde 3-phosphate + Acetaldehyde

Figure 1: Core metabolic pathway of this compound.

Quantitative Data on Key Enzymes

The kinetic parameters of enzymes are crucial for understanding their efficiency and role within a metabolic pathway. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for its substrate.[10]

Table 1: Kinetic Parameters of Human Thymidine Phosphorylase (TP)

| Substrate | Kₘ (μM) | Reference |

| Thymidine | 284 ± 55 | [4] |

| Phosphate (Pᵢ) | 5.8 ± 1.9 | [4] |

| Thymine | 244 ± 69 | [4] |

| 2-Deoxyribose-1-Phosphate | 90 ± 33 | [4] |

Table 2: Kinetic Parameters of E. coli Deoxyriboaldolase (DERA) for Retro-Aldol Reaction

| Substrate | Kₘ (mM) | Reference |

| 2-Deoxyribose-5-Phosphate | ~0.034 | [11] |

| 2-Deoxyribose | ~30 | [11] |

Note: Kinetic values can vary based on the specific experimental conditions, including pH, temperature, and buffer composition.

Experimental Protocols

The following sections detail standardized protocols for assaying the activity of the key enzymes in dR-1-P metabolism.

Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity

This protocol measures TP activity by monitoring the formation of thymine from thymidine, which results in an increase in absorbance at 290-300 nm.[5][6][12]

Principle: Thymidine phosphorylase cleaves thymidine in the presence of phosphate to form thymine and dR-1-P. The formation of thymine can be continuously monitored spectrophotometrically.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Substrate Solution: 10 mM Thymidine in water

-

Co-substrate Solution: 100 mM Potassium Phosphate (K-Pᵢ), pH 7.4

-

Enzyme Sample: Purified TP or cell/tissue homogenate

-

Spectrophotometer with temperature control and quartz cuvettes

Procedure:

-

Set the spectrophotometer to 300 nm and equilibrate to 37°C.[6]

-

In a quartz cuvette, prepare the reaction mixture by adding:

-

800 µL of Assay Buffer

-

100 µL of Substrate Solution (Thymidine)

-

50 µL of Enzyme Sample

-

-

Mix by inversion and incubate for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 50 µL of Co-substrate Solution (K-Pᵢ).

-

Immediately start recording the change in absorbance at 300 nm over a period of 5-10 minutes. The rate should be linear.

-

Calculate the enzyme activity using the Beer-Lambert law (ΔA/min), based on the molar extinction coefficient difference between thymine and thymidine at 300 nm.

Coupled Spectrophotometric Assay for Deoxyriboaldolase (DERA) Activity

This protocol measures the retro-aldolase activity of DERA by quantifying the formation of one of its products, glyceraldehyde-3-phosphate (G3P), through a coupled enzyme reaction.

Principle: DERA cleaves 2-deoxyribose-5-phosphate into G3P and acetaldehyde. The G3P produced is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the presence of NAD⁺, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 8.0

-

Substrate Solution: 20 mM 2-Deoxyribose-5-Phosphate in water

-

Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), ~10 units/mL

-

Co-factor: 10 mM NAD⁺ in water

-

Enzyme Sample: Purified DERA or cell lysate

-

Spectrophotometer with temperature control

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 37°C.

-

Prepare a master mix in a microfuge tube containing:

-

850 µL of Assay Buffer

-

50 µL of NAD⁺ solution

-

20 µL of GAPDH solution

-

30 µL of Enzyme Sample

-

-

Transfer the master mix to a quartz cuvette and incubate for 5 minutes to allow for temperature equilibration and to record any background reaction.

-

Initiate the primary reaction by adding 50 µL of the Substrate Solution (2-Deoxyribose-5-Phosphate).

-

Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.

-

Determine the linear rate of reaction (ΔA/min) and calculate the DERA activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Figure 2: General workflow for spectrophotometric enzyme activity assays.

Role in Drug Development and Disease

The enzymes governing dR-1-P metabolism are significant targets in pharmacology and are implicated in human disease.

-

Cancer Chemotherapy: Thymidine Phosphorylase (TP) is a target for the development of anti-tumor drugs.[5] Its expression is often elevated in solid tumors, where it promotes angiogenesis. Furthermore, TP is crucial for the activation of the chemotherapeutic prodrug capecitabine to 5-fluorouracil (5-FU), a widely used anticancer agent. Inhibiting TP can also prevent the degradation of other nucleoside analogs used in therapy.

-

Mitochondrial Disease (MNGIE): Mutations in the TYMP gene, which encodes thymidine phosphorylase, lead to a severe reduction in TP activity.[13] This causes a systemic accumulation of thymidine and deoxyuridine, resulting in the rare and fatal autosomal recessive disorder known as Mitochondrial Neuro-Gastro-Intestinal Encephalomyopathy (MNGIE).[6][12] Diagnosis of MNGIE often involves measuring TP activity in patient blood cells.[12][13]

-

Biocatalysis: The enzyme DERA is a valuable tool in industrial biocatalysis for the stereoselective synthesis of complex organic molecules, including intermediates for antiviral drugs.[7]

Conclusion

This compound stands as a metabolite of central importance, elegantly connecting the catabolism of DNA building blocks with the fundamental pathways of cellular energy production. The enzymes that regulate its turnover, Thymidine Phosphorylase and Deoxyriboaldolase, are not only critical for metabolic homeostasis but also represent validated targets for therapeutic intervention and valuable tools for biotechnology. The technical information, quantitative data, and experimental protocols provided herein serve as a comprehensive resource for professionals seeking to further investigate this vital nexus of nucleotide metabolism. A continued deep understanding of the dR-1-P pathway is essential for advancing the development of next-generation therapeutics for cancer and genetic disorders.

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 8. Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Untitled Document [ucl.ac.uk]

- 11. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 620038: Thymidine Phosphorylase Enzyme Analysis (Blood) | MNG [mnglabs.labcorp.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2'-Deoxyribose-1'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of 2'-deoxyribose-1'-phosphate. It includes detailed structural data, experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and role in metabolic pathways.

Core Chemical Structure

2'-Deoxy-D-ribose 1-phosphate is a key metabolic intermediate in the salvage pathway of nucleotide synthesis. Its structure consists of a pentose sugar, 2-deoxy-D-ribose, with a phosphate group attached to the anomeric carbon (C1'). The absence of a hydroxyl group at the 2' position is the defining feature of this deoxy sugar, distinguishing it from its ribose counterpart and making it a fundamental component of deoxyribonucleic acid (DNA).[1][2]

The molecular formula for 2'-deoxy-D-ribose 1-phosphate is C5H11O7P.[3] In biological systems, it primarily exists as the α-anomer, referred to as 2-deoxy-α-D-ribose 1-phosphate, which is a crucial precursor for the enzymatic synthesis of various nucleosides.[4][5][6]

Caption: 2D structure of 2'-deoxy-α-D-ribose 1'-phosphate.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is critical to its biological function, particularly its role as a building block for DNA.

-

Chirality and Anomers : The deoxyribose sugar contains three chiral centers (C1', C3', and C4'), leading to several possible stereoisomers. The biologically active form is the D-enantiomer. The anomeric carbon, C1', can exist in two configurations: α and β. The α-anomer is the key substrate for nucleoside phosphorylases, which catalyze the formation of nucleosides.

-

Furanose Ring Puckering : In aqueous solution, the five-membered furanose ring is not planar and adopts a puckered conformation. The two most common conformations are the C2'-endo and C3'-endo forms. In the context of DNA, the deoxyribose units predominantly favor the C2'-endo conformation, which contributes to the overall structure of the B-form DNA double helix.[1] Conformational analysis, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for understanding the dynamic structure of this molecule in solution.[7]

Quantitative Structural Data

The following table summarizes key quantitative data for 2'-deoxy-D-ribose 1-phosphate.

| Property | Value | Source |

| Molecular Formula | C5H11O7P | PubChem CID 439287[3] |

| Molar Mass | 214.11 g/mol | PubChem CID 439287[3] |

| Physical State | Solid | Human Metabolome Database[3] |

| ¹H NMR Chemical Shifts (Predicted, D₂O) | Multiple peaks observed for α and β anomers. Key signals include anomeric protons and protons on the deoxyribose ring. | ChemicalBook[8] |

| Crystal System (for related structures) | Orthorhombic (for A2'p5'A) | PubMed[9] |

| Space Group (for related structures) | P2(1)2(1)2(1) (for A2'p5'A) | PubMed[9] |

Experimental Protocols

Enzymatic Synthesis of 2-Deoxy-α-D-ribose 1-Phosphate

A highly efficient method for synthesizing 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of a nucleoside precursor. This protocol is adapted from a method utilizing purine nucleoside phosphorylase (PNP).[4][5]

Objective: To synthesize 2-deoxy-α-D-ribose 1-phosphate from 7-methyl-2'-deoxyguanosine.

Materials:

-

7-methyl-2'-deoxyguanosine hydroiodide salt

-

Purine Nucleoside Phosphorylase (PNP) from E. coli

-

Potassium phosphate buffer (pH 7.5)

-

Barium chloride (BaCl₂)

-

Ethanol

-

Deionized water

-

HPLC system for analysis

Procedure:

-

Reaction Setup: Dissolve 7-methyl-2'-deoxyguanosine in potassium phosphate buffer.

-

Enzymatic Reaction: Add PNP to the solution. The enzyme will catalyze the phosphorolytic cleavage of the glycosidic bond, yielding 7-methylguanine and 2-deoxy-α-D-ribose 1-phosphate.

-

Monitoring: Monitor the reaction progress using HPLC by observing the consumption of the starting material and the formation of the product. The reaction typically proceeds to near-quantitative yield.[4]

-

Precipitation: Upon completion, add barium chloride solution to precipitate the product as a barium salt.

-

Isolation: Centrifuge the mixture to collect the barium salt of 2-deoxy-α-D-ribose 1-phosphate.

-

Purification: Wash the pellet with cold deionized water and then with ethanol to remove any unreacted starting material and byproducts.

-

Drying: Dry the purified product under a vacuum.

Caption: Workflow for the enzymatic synthesis of this compound.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the conformation of this compound in solution.[7][10]

Objective: To acquire ¹H and ³¹P NMR spectra of the synthesized product.

Materials:

-

Purified this compound

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in D₂O.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Signals corresponding to the protons of the deoxyribose ring and any remaining impurities will be observed. The anomeric proton (H1') will appear as a distinct signal.

-

³¹P NMR Acquisition: Acquire a one-dimensional ³¹P NMR spectrum. A single peak is expected, corresponding to the phosphate group. The chemical shift will be indicative of its chemical environment.

-